molecular formula C3H2Na2O6 B8668100 Disodium;2-oxopropanedioate;hydrate

Disodium;2-oxopropanedioate;hydrate

Cat. No. B8668100
M. Wt: 180.02 g/mol
InChI Key: TVXOWJLXGSWNCZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US07598247B2

Procedure details

Sodium mesoxalate monohydrate (5.00 g, 27.8 mmol) was dissolved in 1 M hydrochloric acid (50 ml) to give a colourless cloudy solution. Phenylhydrazine (3.00 g, 2.72 ml, 27.8 mmol) was added dropwise at room temperature to the stirred mixture. A yellow precipitate formed, was collected by filtration after 90 min and washed with water (50 ml). The filter cake was triturated with ethyl acetate/hexane [1:1], filtered and dried under vacuum. The title compound was isolated as a yellow powder (4.74 g, 22.7 mmol, 82%). LCMS: m/z 207 [M−H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.72 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[C:2]([O-:9])(=[O:8])[C:3]([C:5]([O-:7])=[O:6])=O.[Na+].[Na+].[C:12]1([NH:18][NH2:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>Cl>[C:12]1([NH:18][N:19]=[C:3]([C:5]([OH:7])=[O:6])[C:2]([OH:9])=[O:8])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O.C(C(=O)C(=O)[O-])(=O)[O-].[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
2.72 mL
Type
reactant
Smiles
C1(=CC=CC=C1)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colourless cloudy solution
CUSTOM
Type
CUSTOM
Details
A yellow precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration after 90 min
Duration
90 min
WASH
Type
WASH
Details
washed with water (50 ml)
CUSTOM
Type
CUSTOM
Details
The filter cake was triturated with ethyl acetate/hexane [1:1]
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NN=C(C(=O)O)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.7 mmol
AMOUNT: MASS 4.74 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.